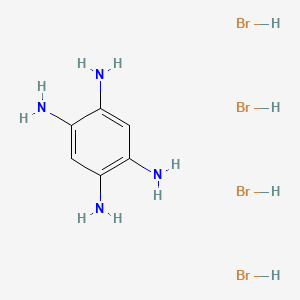Benzene-1,2,4,5-tetraamine tetrahydrobromide
CAS No.: 1236133-49-5
Cat. No.: VC8061302
Molecular Formula: C6H14Br4N4
Molecular Weight: 461.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1236133-49-5 |
|---|---|
| Molecular Formula | C6H14Br4N4 |
| Molecular Weight | 461.82 g/mol |
| IUPAC Name | benzene-1,2,4,5-tetramine;tetrahydrobromide |
| Standard InChI | InChI=1S/C6H10N4.4BrH/c7-3-1-4(8)6(10)2-5(3)9;;;;/h1-2H,7-10H2;4*1H |
| Standard InChI Key | NBTIKSMCYOUYTP-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br |
| Canonical SMILES | C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br |
Introduction
Chemical Identity and Structural Characteristics
Benzene-1,2,4,5-tetraamine tetrahydrobromide is a bromide salt of 1,2,4,5-benzenetetramine, characterized by four amine groups symmetrically positioned on a benzene ring. Its molecular formula is C₆H₁₄Br₄N₄, with a molecular weight of 461.82 g/mol . Key structural and spectral data include:
The compound’s symmetry and high nitrogen content make it a valuable precursor for conductive polymers and coordination complexes .
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis typically begins with 4,6-dinitro-m-dichlorobenzene, which undergoes ammonolysis followed by catalytic hydrogenation. A patent by Chinese researchers (CN103102274A) details this process, achieving a 75% yield of the tetraamine intermediate, which is subsequently brominated .
Key Steps:
-
Ammonolysis: Reaction of 4,6-dinitro-m-dichlorobenzene with aqueous ammonia at 80–100°C.
-
Hydrogenation: Pd/C-catalyzed reduction under H₂ pressure (0.5–1.0 MPa) at 45–60°C.
-
Bromination: Treatment with hydrobromic acid to form the tetrahydrobromide salt .
Optimization Challenges
-
Side Reactions: Uncontrolled bromination may yield mono- or dibrominated byproducts.
-
Purification: Recrystallization from ethanol/water mixtures is critical to achieve >97% purity .
Physicochemical Properties
Thermal Stability
While direct data for the tetrahydrobromide is scarce, its hydrochloride analog decomposes at 200–282°C, suggesting comparable stability for the bromide salt .
Solubility and Reactivity
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 14 (analog data) | 25°C, neutral pH |
| DMSO | 50 (analog data) | 25°C |
| Ethanol | Low | Reflux |
The compound’s solubility profile aligns with ionic salts, favoring polar aprotic solvents .
Applications in Materials Science
Polymer Synthesis
Benzene-1,2,4,5-tetraamine tetrahydrobromide serves as a monomer for polybenzimidazoles (PBIs) and polyimides. For example:
-
Reaction with 2,5-dihydroxyterephthalic acid yields poly-1,4-(2,5-dihydroxy)phenylene benzodiimidazole, a high-performance resin with a viscosity >12 dL·g⁻¹, suitable for fiber production .
Coordination Chemistry
The tetraamine acts as a tetradentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or magnetic materials .
| Parameter | Value | Source |
|---|---|---|
| GHS Classification | Not formally assessed | – |
| Storage Recommendations | Desiccate at RT or –20°C | |
| Stability | >2 years in anhydrous conditions |
Caution: As with polyamine salts, avoid inhalation and prolonged skin contact.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume